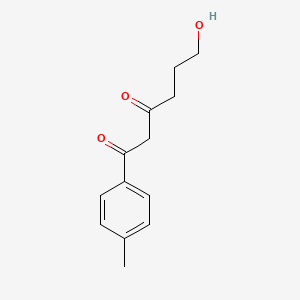

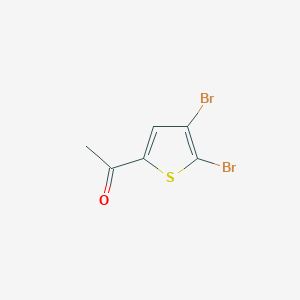

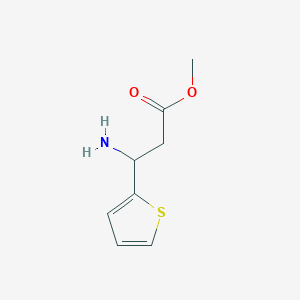

1-(4,5-Dibromo-2-thienyl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted phenyl or thiophene groups with ethanone functionalities. For instance, the synthesis of thiophene-based compounds has been reported using the Hinsberg thiophene ring synthesis approach, which might be applicable to the synthesis of "1-(4,5-Dibromo-2-thienyl)-1-ethanone" . Additionally, the synthesis of ferrocenyl-ethanone derivatives has been achieved through reactions involving chloroacetyl ferrocene .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4,5-Dibromo-2-thienyl)-1-ethanone" has been optimized using computational methods such as Density Functional Theory (DFT) . The geometrical parameters of these compounds are typically in agreement with X-ray diffraction (XRD) data, suggesting a reliable prediction of the molecular structure .

Chemical Reactions Analysis

The reactivity of compounds with ethanone groups and substituted phenyl or thiophene rings can be influenced by the presence of electronegative atoms or groups. For example, the carbonyl group is often the most reactive part of the molecule due to its electronegativity . The presence of bromine atoms in "1-(4,5-Dibromo-2-thienyl)-1-ethanone" would likely affect its reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "1-(4,5-Dibromo-2-thienyl)-1-ethanone" have been characterized using various techniques. The vibrational frequencies and assignments are investigated using FT-IR spectroscopy . The stability of these molecules is often analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis is used to determine charge transfer within the molecule . Molecular electrostatic potential (MEP) analysis reveals the distribution of negative and positive charges across the molecule, which is crucial for understanding its reactivity . Additionally, the first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics .

Applications De Recherche Scientifique

Brominated Flame Retardants and Environmental Impact

Brominated compounds like "1-(4,5-Dibromo-2-thienyl)-1-ethanone" may share chemical properties with brominated flame retardants, which have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the environmental persistence and potential risks associated with brominated compounds, underscoring the importance of research on their occurrence, environmental fate, and toxicity. Notably, the detection of various brominated compounds in different matrices points to the widespread application and environmental impact of such chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including those containing thiophene rings as in "1-(4,5-Dibromo-2-thienyl)-1-ethanone", play a pivotal role in drug design and medicinal chemistry. Their inclusion in bioactive molecules underscores the relevance of such structures in developing therapeutic agents. The review of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues illustrates the significant potential of these compounds in antiviral, antitumor, and antimycobacterial research, among others (Ostrowski, 2022).

Synthesis and Reactivity of Heterocyclic Compounds

The synthesis and chemical reactivity of heterocyclic compounds, such as thiochromones, are of considerable interest in organic chemistry and offer insights into the potential chemical behaviors of "1-(4,5-Dibromo-2-thienyl)-1-ethanone". Research on the methods of synthesis, chemical reactivity, and the biological activity of thiochromones reveals the diverse applications and transformation possibilities of heterocyclic compounds, highlighting their importance in both fundamental research and practical applications (Sosnovskikh, 2018).

Propriétés

IUPAC Name |

1-(4,5-dibromothiophen-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQALQEZJNNWAFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377507 |

Source

|

| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-Dibromo-2-thienyl)-1-ethanone | |

CAS RN |

7209-12-3 |

Source

|

| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)